Enhanced Hydrogen-Bonding Capacity and Polar Surface Area vs. Standard Benzyl Carbamates
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate possesses three hydrogen-bond donors (HBDs), compared to only one or two in simpler benzyl carbamate analogs such as benzyl (3-hydroxypropyl)carbamate (CAS 34637-22-4) and benzyl carbamate . This difference arises from the presence of both the carbamoyl NH and the hydroxypropyl OH groups. The topological polar surface area (TPSA) is 87.66 Ų, a direct computational measure of polarity, which contrasts with lower values in structurally simpler compounds . The elevated HBD count and TPSA directly impact solubility profiles and potential for intermolecular hydrogen bonding in biological or crystalline environments.
| Evidence Dimension | Hydrogen-Bond Donor Count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 3 H-bond donors; TPSA = 87.66 Ų |
| Comparator Or Baseline | Benzyl (3-hydroxypropyl)carbamate (CAS 34637-22-4): 2 H-bond donors, TPSA ~58–66 Ų; Benzyl carbamate: 1 H-bond donor, TPSA ~52 Ų |
| Quantified Difference | Target compound has 50% more HBDs than benzyl (3-hydroxypropyl)carbamate and 200% more than benzyl carbamate; TPSA is ~33–68% larger |
| Conditions | Computational analysis based on SMILES: O=C(OCC=1C=CC=CC1)NCC(=O)NCC(O)C; calculated per Leyan specification |
Why This Matters
Higher HBD count and TPSA predict improved aqueous solubility and stronger target engagement in enzyme binding pockets, directly influencing the selection of this compound for medicinal chemistry campaigns requiring enhanced bioavailability or specific intermolecular interactions.
